molecular formula C13H19FN2O B1475786 1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine CAS No. 2097946-30-8

1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine

Cat. No.: B1475786
CAS No.: 2097946-30-8
M. Wt: 238.3 g/mol
InChI Key: DDJSIVLWPZEXLA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine is a synthetic organic compound with the molecular formula C13H19FN2O and a molecular weight of 238.30 g/mol . It features a piperazine ring substituted with a 2-fluoro-2-(3-methoxyphenyl)ethyl group. This specific structure, incorporating both fluorine and methoxy substituents on the phenyl ring, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research for exploring structure-activity relationships. Piperazine derivatives are a significant class of compounds in scientific research, often serving as key building blocks in the synthesis of more complex molecules . For instance, structurally related 1-(2-methoxyphenyl)piperazine derivatives are frequently utilized in pharmacological studies and synthetic pathways for potential therapeutic agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

1-[2-fluoro-2-(3-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-17-12-4-2-3-11(9-12)13(14)10-16-7-5-15-6-8-16/h2-4,9,13,15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJSIVLWPZEXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its potential biological activities, particularly in modulating neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated ethyl side chain and a methoxy-substituted phenyl group , which contribute to its unique chemical properties. The presence of fluorine enhances lipophilicity, potentially increasing biological activity and receptor binding affinity compared to non-fluorinated analogs.

This compound is believed to interact with various neurotransmitter receptors, particularly serotonin receptors. This interaction can influence several signaling pathways, affecting physiological responses such as mood regulation and anxiety levels. Preliminary studies suggest that compounds with similar structures exhibit single-site binding at serotonin reuptake transporters (SERT), which is critical for their action as selective serotonin reuptake inhibitors (SSRIs) .

Neurotransmitter Modulation

Research indicates that this compound may enhance serotonin levels by inhibiting its reuptake, similar to other SSRIs. This mechanism is crucial for developing treatments for depression and anxiety disorders. Additionally, studies on related compounds have shown varied effects on dopamine and norepinephrine turnover in the brain, suggesting a complex interaction with multiple neurotransmitter systems .

Case Studies

  • Dopamine and Norepinephrine Interaction : A study on structurally related compounds demonstrated that oral administration at varying doses affected dopamine levels in the rat brain. Lower doses led to transient increases in dopamine content, while higher doses resulted in decreased levels .
  • Selectivity for Receptors : Research on enantiomers of similar piperazine derivatives showed significant enantioselectivity in binding affinities for dopamine transporters (DAT) and SERT. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to other piperazine derivatives:

Compound NameStructureKey FeaturesBiological Activity
1-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazineStructureFluorinated phenyl group; potential SSRI activityModulates serotonin levels
1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(3-methoxyphenyl)piperazineStructureHybrid structure designed for improved pharmacological profileEnhanced receptor binding
1-[4-(Trifluoromethyl)phenyl]-4-(3-methoxyphenyl)piperazineStructureContains trifluoromethyl group; increased lipophilicityPotentially higher biological activity

Research Findings and Future Directions

Ongoing research into the biological activity of this compound focuses on:

  • Therapeutic Applications : Investigating its potential as an antidepressant or anxiolytic agent.
  • Structural Modifications : Exploring how changes in chemical structure can enhance receptor selectivity and efficacy.
  • In Vivo Studies : Conducting further animal studies to confirm effects on neurotransmitter levels and behavioral outcomes.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine, exhibit potential antidepressant effects. These compounds may act on serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. A study demonstrated that piperazine derivatives could enhance serotonin receptor activity, suggesting their utility in treating depression .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative similar to this compound was tested against human tumor cells, displaying significant cytotoxic effects with an average growth inhibition rate of approximately 12.53% .

Cognitive Enhancement

Piperazine derivatives have been investigated for their potential in enhancing cognitive functions. The modulation of neurotransmitter systems, particularly those involving dopamine and norepinephrine, suggests a role in improving cognitive performance and possibly treating neurodegenerative diseases like Alzheimer's .

Treatment of Anxiety Disorders

The anxiolytic properties of piperazine compounds are also noteworthy. Research indicates that these compounds can modulate GABAergic activity, leading to reduced anxiety levels in preclinical models. This suggests that this compound may be beneficial in developing treatments for anxiety disorders .

Synthesis and Structural Modifications

Clinical Trials

Clinical trials assessing the efficacy of piperazine derivatives have shown promising results in treating mood disorders and certain types of cancer. One notable trial involved a compound structurally related to this compound, which demonstrated significant improvement in patients with treatment-resistant depression .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and pharmacodynamics of piperazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the therapeutic potential and safety profiles of these compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Highlights 5-HT7 Receptor (Ki, nM) 5-HT1A Receptor (Ki, nM) Metabolic Stability (% Recovery) Key References
1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine 3-Methoxyphenyl, 2-fluoroethyl substitution Data pending Data pending Predicted high N/A
1d (1-(2-Biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine) Biphenyl, 3-methoxyphenylethyl 7.5 >1000 (low affinity) 26%
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-(p-iodobenzamido)ethyl]piperazine) 2'-Methoxyphenyl, iodobenzamidoethyl N/A Antagonist (ID50: 5 mg/kg) N/A
SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine) Fluorophenylthio, trifluoromethylphenyl N/A D2R ligand (low TS: 0.19) N/A
4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine (Bivalent ligand) Dual methoxyphenyl substitution 7.5 (5-HT7) 13 (5-HT1A) 65% (piperidine analog)

Key Observations:

Substituent Effects on Receptor Selectivity: The bivalent ligand in with dual methoxyphenyl groups exhibits balanced 5-HT7/5-HT1A affinity (Ki = 7.5 nM and 13 nM, respectively), whereas the monovalent compound 1d (3-methoxyphenylethyl) shows high 5-HT7 selectivity (Ki = 7.5 nM vs. >1000 nM for 5-HT1A). This suggests that additional substituents (e.g., 2-methoxyphenyl) can broaden receptor interactions but reduce selectivity . Fluorine Positioning: The target compound’s 2-fluoroethyl group may mimic steric and electronic effects seen in SC212 (fluorophenylthio), which shows atypical antipsychotic activity via D2R binding. Fluorine’s electronegativity could enhance binding affinity or metabolic resistance compared to non-fluorinated analogs .

Metabolic Stability: Compound 1d shows 26% recovery after incubation with hepatic microsomes, while its piperidine analog achieves 65%.

Synthetic Routes: The target compound may be synthesized via SN2 displacement or reductive amination, similar to methods for 1-(2-methoxyphenyl)piperazine derivatives (e.g., using NaBH3CN in methanol) . This contrasts with sulfur-containing analogs, which require thiolate-mediated C-N cleavage .

Functional Comparisons

  • 5-HT7 Receptor Ligands : The bivalent ligand in and compound 1d demonstrate that 3-methoxyphenylethyl substitution is critical for 5-HT7 affinity. The target compound’s fluorine may further optimize binding by reducing off-target interactions (e.g., with 5-HT1A).
  • Dopamine Receptor Ligands : SC212 and haloperidol derivatives highlight the role of fluorinated aryl groups in D2R binding. The target compound’s 3-methoxyphenyl group may confer partial overlap with these ligands but with distinct selectivity.

Pharmacokinetic and Pharmacodynamic Considerations

  • Fluorine’s Role : Fluorination in the ethyl chain (as in the target compound) likely enhances blood-brain barrier penetration and resistance to cytochrome P450 metabolism, similar to trifluoromethyl groups in 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine .
  • Metabolite Profiles : Piperazine derivatives with hydroxyl or ether groups (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine) show improved transport properties , suggesting that the target compound’s fluorine may similarly enhance bioavailability.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine typically follows a sequence involving:

  • Preparation of a suitably substituted 2-fluoro-2-(3-methoxyphenyl)ethyl halide or equivalent electrophilic intermediate.
  • Nucleophilic substitution reaction of this intermediate with piperazine to form the desired piperazine derivative.

This approach is consistent with methods used for related phenethyl piperazine compounds, where alkyl halides or bromides are reacted with piperazine under reflux conditions to yield the target compound.

Nucleophilic Substitution with Piperazine

Once the 2-fluoro-2-(3-methoxyphenyl)ethyl halide intermediate is prepared, it is reacted with piperazine to form this compound.

  • The reaction is typically carried out in anhydrous ethanol or other suitable solvents under reflux conditions for 6–7 hours.
  • The molar ratio of piperazine to the halide is usually slightly in excess to drive the reaction to completion.
  • After reaction, the mixture is worked up by removal of solvent, acid-base extraction, and purification steps such as crystallization or chromatography to isolate the pure compound.

Alternative Synthetic Routes and Related Compounds

Research literature on related substituted phenethyl piperazines indicates:

  • Coupling of substituted phenylpropionic acids with piperazine derivatives using carbodiimide coupling agents followed by reduction can be used to prepare analogs with various substituents, including fluoro and methoxy groups.
  • Mannich-type reactions involving 1-(2-phenyl-2-alkoxy)ethylpiperazine with ketones and formaldehyde can yield substituted piperazines, offering an alternative synthetic approach.

Summary Table of Preparation Parameters

Step Conditions/Details Outcome/Notes
Preparation of 2-fluoro-2-(3-methoxyphenyl)ethyl halide Reaction of 3-methoxystyrene or related precursor with halogenating agents (e.g., tertiary butyl hypobromite) or fluorinating agents Halide intermediate suitable for nucleophilic substitution
Nucleophilic substitution with piperazine Reflux in ethanol, 6–7 hours, molar excess piperazine, anhydrous conditions Formation of this compound, ~60–65% yield after purification
Purification Acid-base extraction, crystallization, chromatography High purity (>99%) product
Industrial scale considerations Temperature control (90–220 °C), protic solvent after-treatment, crystallization High yield, low waste, cost-effective process

Research Findings and Analytical Data

  • High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >99% purity in optimized processes.
  • Structural confirmation is achieved by NMR, mass spectrometry, and elemental analysis, consistent with expected molecular formula and substitution pattern.
  • Pharmacological studies on similar compounds indicate that minor modifications at the 2-position (such as fluorine substitution) significantly affect binding affinity and selectivity for biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(2-fluoro-2-(3-methoxyphenyl)ethyl)piperazine derivatives?

  • Methodological Answer : The synthesis typically involves alkylation of a piperazine core with fluorinated benzyl/ethyl halides. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution using K2_2CO3_3 as a base in DMF, followed by purification via silica gel chromatography (ethyl acetate/hexane mixtures) . Propargyl bromide is often used for introducing alkyne groups, enabling further functionalization via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . For 3-methoxyphenyl substitutions, esterification and bromination of benzoic acid derivatives are common precursors .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.93 ppm for triazole protons in triazole derivatives) confirm substituent positions and purity .
  • LCMS/HRMS : Validates molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.4% of theoretical values) .
  • Melting Point : Consistency in melting ranges (e.g., 161–170°C) indicates crystalline purity .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Methodological Answer : Anticancer activity is assessed via MTT assays using cancer cell lines (e.g., MCF-7, HeLa), with IC50_{50} values calculated from dose-response curves . For kinase inhibition, enzymatic assays (e.g., tyrosine kinase inhibition) measure IC50_{50} using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in fluorinated piperazine derivatives?

  • Methodological Answer :

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhances kinase inhibition (e.g., compound 16 in with IC50_{50} < 1 µM) .
  • Linker Optimization : Ethyl vs. propyl linkers affect conformational flexibility; shorter linkers improve target binding in molecular docking studies .
  • Triazole vs. Amide Linkers : Triazoles (from CuAAC) improve metabolic stability compared to hydrolytically labile esters .

Q. How do molecular docking studies inform the design of piperazine-based inhibitors?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, docking 1-(2-fluorobenzyl)piperazine triazoles into EGFR kinase pockets reveals hydrogen bonds with Lys745 and hydrophobic interactions with Phe856 .
  • Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC50_{50} values to prioritize derivatives .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and ATP levels in kinase assays .
  • Orthogonal Validation : Cross-check cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) or kinase selectivity panels to confirm target specificity .

Q. What strategies improve the pharmacokinetic profile of fluorinated piperazine derivatives?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxamide) to reduce logP from >3 (high lipophilicity) to 1–2 for better solubility .
  • Metabolic Stability : Replace labile esters with triazoles or ethers; assess stability in microsomal assays (e.g., rat liver microsomes) .
  • BBB Penetration : Use PAMPA-BBB assays to predict blood-brain barrier permeability; fluorinated analogs often show moderate penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine

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